4-Chloro-3-fluoro-5-phenylpyridine
Description
Properties
Molecular Formula |
C11H7ClFN |
|---|---|
Molecular Weight |
207.63 g/mol |
IUPAC Name |
4-chloro-3-fluoro-5-phenylpyridine |
InChI |
InChI=1S/C11H7ClFN/c12-11-9(6-14-7-10(11)13)8-4-2-1-3-5-8/h1-7H |
InChI Key |
MXORIFOZKLICCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC(=C2Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluoro-5-phenylpyridine typically involves the introduction of chlorine and fluorine atoms onto a pyridine ring. One common method involves the nucleophilic substitution of a suitable pyridine precursor with chlorine and fluorine sources. For example, starting from 3,5-dichloro-2,4,6-trifluoropyridine, selective substitution reactions can be carried out to introduce the desired substituents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific reaction times to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-fluoro-5-phenylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The pyridine ring can be subjected to oxidation or reduction under appropriate conditions, leading to different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and palladium catalysts under specific conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
4-Chloro-3-fluoro-5-phenylpyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-5-phenylpyridine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s electronic properties, making it a potent inhibitor or activator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-chloro-3-fluoro-5-phenylpyridine with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.
Key Structural and Functional Comparisons
Substituent Position Effects: Halogen Placement: The position of Cl and F significantly alters electronic distribution. For example, 4-chloro-5-fluoro-2-methylpyridine has reduced steric hindrance compared to the phenyl-substituted target compound, favoring reactions at the pyridine ring. Phenyl vs.
Physicochemical Properties :
- Melting Points : Phenyl-substituted analogs (e.g., derivatives in ) exhibit higher melting points (268–287°C) compared to methyl- or formyl-substituted compounds, likely due to enhanced crystallinity from aromatic interactions.
- Solubility : Formyl-substituted derivatives (e.g., 2-chloro-5-fluoro-4-formylpyridine ) show greater polarity and solubility in DMF or MeCN, enabling use in condensation reactions.
Bioactivity: Antimicrobial Activity: Pyridine derivatives with electron-withdrawing groups (Cl, F) and aryl substituents exhibit broad-spectrum activity. For instance, 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives inhibit microbial growth at MIC values of 12.5–50 µg/mL . Enzyme Inhibition: Fused pyridine systems (e.g., furopyridines ) are explored as kinase inhibitors due to their planar structure and halogen-mediated binding affinity.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for analogous halogenated pyridines, such as Suzuki-Miyaura coupling for phenyl introduction or nucleophilic halogenation . Yields for similar compounds range from 67% to 81% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
